molecular formula C2H9NO6P2 B13817910 [(Methylamino)methylene]bisphosphonic acid CAS No. 32545-63-4

[(Methylamino)methylene]bisphosphonic acid

Cat. No.: B13817910
CAS No.: 32545-63-4
M. Wt: 205.04 g/mol
InChI Key: UTRWIBWHXZRMIB-UHFFFAOYSA-N
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Description

Contextualization within the Class of Geminal Bisphosphonates

Bisphosphonates are broadly categorized, and [(Methylamino)methylene]bisphosphonic acid falls into the sub-class of geminal bisphosphonates. A key characteristic of this group is the presence of two phosphonate (B1237965) groups attached to the same carbon atom. medicinabuenosaires.com This P-C-P structure is a defining feature, distinguishing them from other organophosphorus compounds. medicinabuenosaires.comresearchgate.net Geminal bisphosphonates are noted for their strong activity related to skeletal systems. medicinabuenosaires.com The stability of this P-C-P bond makes these compounds resistant to enzymatic and chemical breakdown. aap.org

Significance of the P-C-P Moiety in Organophosphorus Chemistry

The P-C-P (phosphorus-carbon-phosphorus) moiety is central to the chemical and biological identity of bisphosphonates. Unlike the P-O-P bond in pyrophosphate, the P-C-P backbone is metabolically stable and resistant to hydrolysis. aap.orgnih.gov This stability is a cornerstone of their function. The P-C-P structure provides a high affinity for metal ions, particularly calcium. medicinabuenosaires.com This property is responsible for the strong binding of bisphosphonates to hydroxyapatite (B223615), the primary mineral component of bone. aap.orgacs.org The two phosphonate groups act as a "bone hook," anchoring the molecule to the bone surface, where it can then exert its biological effects. acs.org This interaction inhibits the formation, aggregation, and dissolution of calcium phosphate (B84403) crystals. medicinabuenosaires.comacs.org

Structural Analogy and Differentiating Features of this compound

While all geminal bisphosphonates share the P-C-P core, their specific properties are determined by the two side chains (designated R¹ and R²) attached to the central carbon atom. researchgate.netaap.org In the case of this compound, one side chain is a hydrogen atom (R¹) and the other is a methylamino group (-NHCH₃) (R²).

The presence of a nitrogen atom in the side chain places this compound in the category of nitrogen-containing bisphosphonates (N-BPs). This is a crucial distinction, as N-BPs exhibit a different and often more potent mechanism of action compared to non-nitrogenous bisphosphonates. aap.orgnih.gov For example, the substitution of the hydroxyl group in etidronate with an amino group to form pamidronate significantly increases its activity. Further modifications to the N-alkyl chain lead to even more potent compounds like alendronate and ibandronate. nih.gov The methylamino group in this compound contributes to its specific chemical identity and biological activity profile, differentiating it from compounds with different amino-alkyl or non-nitrogenous side chains.

Table 1: Comparison of this compound with Other Bisphosphonates This table is interactive. You can sort and filter the data.

Compound Name R¹ Side Chain R² Side Chain Key Differentiating Feature
This compound -H -NHCH₃ Contains a simple methylamino group.
Pamidronic Acid -OH -(CH₂)₂NH₂ Hydroxyl group on carbon and a primary amino group on an ethyl chain. nih.gov
Alendronic Acid -OH -(CH₂)₃NH₂ Hydroxyl group on carbon and a primary amino group on a propyl chain. nih.gov
Ibandronic Acid -OH -(CH₂)₂N(CH₃)(C₅H₁₁) Contains a tertiary amine with methyl and pentyl groups. nih.gov
Zoledronic Acid -OH -CH₂-(imidazole ring) Contains a heterocyclic imidazole (B134444) ring. nih.gov

| Etidronic Acid | -OH | -CH₃ | A non-nitrogenous bisphosphonate with a methyl group. aap.org |

Overview of Research Paradigms Applied to Aminobisphosphonic Acids

The study of aminobisphosphonic acids like this compound is guided by several established research paradigms. These frameworks focus on understanding their synthesis, structure, and function.

Synthetic Chemistry: A primary research focus is the development of efficient and scalable methods for synthesizing bisphosphonates. Research in this area explores different solvents, phosphorus-containing reagents (like phosphorus trichloride (B1173362) and phosphorous acid), and reaction conditions to optimize yield and purity. mdpi.comnih.gov Methodologies include one-pot reactions of carboxylic acids with phosphites. nih.gov The goal is often to create novel analogues with tailored properties. nih.govnih.gov

Structural Analysis: Elucidating the precise three-dimensional structure of these molecules is critical for understanding their interactions with biological targets. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine molecular geometry, bond lengths, and angles. uef.fi These studies have been conducted on various forms of aminobisphosphonates, including anhydrous, monohydrate, and dihydrate forms, to understand how hydration affects their structure. uef.fi

Physicochemical Characterization: This paradigm involves determining the fundamental chemical and physical properties of the compounds. This includes measuring properties like melting point, boiling point, density, and pKa values. echemi.com Such data are essential for predicting the behavior of the compound in different environments and for quality control.

Biological and Pharmacological Studies: A significant area of research investigates the biological effects of aminobisphosphonates. In vitro studies using cell cultures and in vivo studies in animal models are common. nih.govresearchgate.net These studies aim to understand the mechanism of action, such as the inhibition of enzymes like farnesyl pyrophosphate synthase (FPPS), and to evaluate the compound's efficacy in models of various bone diseases. aap.org

These research paradigms are often interconnected, with findings from structural analysis informing the design of new synthetic routes and biological studies guiding the development of more effective compounds.

Chemical Compound Data

Table 2: Physicochemical Properties of this compound This table is interactive. You can sort and filter the data.

Property Value
CAS Number 32545-63-4 echemi.com
Molecular Formula C₂H₉NO₆P₂ echemi.com
Molecular Weight 205.04 g/mol echemi.com
Melting Point 239-241 °C (decomposes) echemi.com
Boiling Point (Predicted) 528.3 ± 60.0 °C echemi.com
Density (Predicted) 1.880 ± 0.06 g/cm³ echemi.com

| pKa (Predicted) | 0.65 ± 0.10 echemi.com |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32545-63-4

Molecular Formula

C2H9NO6P2

Molecular Weight

205.04 g/mol

IUPAC Name

[methylamino(phosphono)methyl]phosphonic acid

InChI

InChI=1S/C2H9NO6P2/c1-3-2(10(4,5)6)11(7,8)9/h2-3H,1H3,(H2,4,5,6)(H2,7,8,9)

InChI Key

UTRWIBWHXZRMIB-UHFFFAOYSA-N

Canonical SMILES

CNC(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Methylamino Methylene Bisphosphonic Acid and Its Analogues

Direct Phosphonation Approaches

Direct phosphonation approaches involve the formation of the C-P bond in a single, efficient step. These methods are often preferred for their atom economy and procedural simplicity.

Kabachnik-Fields Reaction for α-Aminophosphonates

The Kabachnik-Fields reaction is a cornerstone in the synthesis of α-aminophosphonates. wikipedia.org This three-component condensation involves an amine, a carbonyl compound, and a hydrophosphoryl compound, typically a dialkyl phosphite (B83602). organic-chemistry.org Discovered independently by Martin Kabachnik and Ellis K. Fields in 1952, this reaction provides a direct route to compounds structurally analogous to α-amino acids. wikipedia.org

The mechanism of the Kabachnik-Fields reaction can proceed via two main pathways, the choice of which is often dependent on the nature of the reactants. nih.govcore.ac.uk

Imine Pathway: The reaction initiates with the formation of an imine (a Schiff base) from the condensation of the amine and the carbonyl compound. This is followed by the nucleophilic addition of the dialkyl phosphite across the C=N double bond of the imine intermediate. wikipedia.orgnih.govnih.gov

α-Hydroxyphosphonate Pathway: Alternatively, the dialkyl phosphite can first add to the carbonyl group of the aldehyde or ketone to form an α-hydroxyphosphonate. This intermediate then undergoes a nucleophilic substitution of the hydroxyl group by the amine to yield the final α-aminophosphonate. nih.govcore.ac.uk

For the synthesis of [(Methylamino)methylene]bisphosphonic acid precursors, methylamine (B109427) would serve as the amine component, formaldehyde (B43269) as the carbonyl source, and a phosphite as the phosphorus reagent. The reaction is versatile and can be accelerated using various catalysts, including Lewis acids like indium(III) chloride and magnesium perchlorate, or under catalyst-free and solvent-free microwave conditions. organic-chemistry.orgnih.govfrontiersin.orgnih.gov

Catalyst/ConditionReactantsProduct ClassKey Features
Lewis Acids (e.g., InCl₃, Mg(ClO₄)₂)Amine, Aldehyde/Ketone, Dialkyl Phosphiteα-AminophosphonatesHigh efficiency, mild reaction conditions. organic-chemistry.org
Microwave Irradiation (Solvent-free)Amine, Aldehyde/Ketone, Dialkyl Phosphiteα-AminophosphonatesEnvironmentally friendly, rapid reaction times. nih.gov
Lipase (B570770) (e.g., Candida antarctica lipase B)Aniline derivatives, Aldehyde, H-phosphiteα-AminophosphonatesSustainable, metal-free, mild conditions. mdpi.com
H-beta ZeoliteCarbonyl, Amine, Phosphiteα-AminophosphonatesReusable heterogeneous catalyst, high yields. researchgate.net

Reaction of Amines with Phosphorus Compounds

The synthesis of aminobisphosphonates can also be achieved by reacting amines directly with suitable phosphorus-containing reagents and a carbon source. A classic method involves the reaction of an amine with formaldehyde and phosphorus trichloride (B1173362). researchgate.net In a procedure analogous to the synthesis of other aminobisphosphonates, methylamine can be reacted with formaldehyde and PCl₃, followed by hydrolysis, to yield this compound.

Another approach involves the reaction of N-formylamines with phosphorus trichloride and phosphorous acid. nih.gov This method, originally developed using formamide, can be adapted for N-methylformamide to introduce the methylamino group. The reaction is typically carried out in solvents like methanesulphonic acid. nih.gov

The reaction of dimethylformamide dimethylacetal with phosphorus trichloride has also been reported to yield phosphorus compounds, which could be precursors in related synthetic pathways. nih.gov

One-Pot Three-Component Condensation Reactions

One-pot, three-component reactions, such as the Kabachnik-Fields reaction, are highly valued for their efficiency in constructing complex molecules from simple precursors in a single step. mdpi.comnih.gov These multicomponent reactions (MCRs) offer significant advantages, including high atom economy, reduced waste, and simplified purification procedures. mdpi.com

The synthesis of α-aminobisphosphonates is well-documented using a three-component reaction of an amine, trialkyl orthoformate, and a phosphite. researchgate.net In this context, methylamine, triethyl orthoformate (as a one-carbon source), and a dialkyl phosphite can be condensed to form the ester of this compound. The mechanism is proposed to involve the formation of an intermediate that undergoes double phosphonylation. nih.gov

These reactions are often catalyzed to improve yields and reaction rates. Various catalysts, from simple Lewis acids to more complex organocatalysts, have been successfully employed. researchgate.netresearchgate.net The development of catalyst-free and solvent-free conditions, often utilizing microwave assistance, aligns with the principles of green chemistry. mdpi.com

Multistep Synthesis Strategies

While direct methods are often preferred, multistep syntheses provide greater flexibility for creating more complex analogues and for introducing specific functionalities or stereocenters.

Nucleophilic Displacement Reactions

Nucleophilic displacement is a fundamental strategy in organic synthesis that can be applied to the construction of bisphosphonates. This approach can involve the formation of either the C-N bond or the C-P bond through substitution reactions.

For instance, a substrate containing a suitable leaving group on the central methylene (B1212753) carbon can be reacted with a phosphorus nucleophile, such as a phosphite anion. A common strategy for synthesizing bisphosphonates involves the Michael addition of nucleophiles to tetraethyl vinylidenebisphosphonate. nih.govresearchgate.net Primary amines like methylamine can undergo a conjugate addition to this electron-deficient alkene, although the resulting product may be unstable and require immediate hydrolysis to the more stable free acid. nih.gov

Alternatively, a pre-formed methylenebisphosphonate scaffold bearing a leaving group (e.g., a halogen or a tosylate) could undergo nucleophilic substitution by methylamine to introduce the required amino group. The synthesis of acyclic nucleoside bisphosphonates has been achieved through aromatic nucleophilic substitution on a dichloropyrimidine ring, demonstrating the feasibility of this approach in related systems. nih.gov

Mitsunobu Coupling Protocols

The Mitsunobu reaction is a powerful tool for forming C-O, C-N, C-S, and C-C bonds via the dehydration of a primary or secondary alcohol with a suitable nucleophile. organic-synthesis.comorganic-chemistry.org The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov A key feature of this reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis. organic-chemistry.orgnih.gov

In the context of synthesizing analogues of this compound, the Mitsunobu reaction can be envisioned as a key step for C-N bond formation. nih.govresearchgate.net A synthetic strategy could involve a hydroxymethylenebisphosphonate ester as the alcohol component. This precursor would then be coupled with a nitrogen nucleophile. While direct coupling with methylamine can be challenging due to its basicity, protected nitrogen nucleophiles like phthalimide (B116566) or sulfonamides are commonly used. organic-chemistry.orgnih.gov Subsequent deprotection would then reveal the desired methylamino group.

The general mechanism involves the activation of the alcohol by a phosphonium (B103445) intermediate generated from the reaction of triphenylphosphine and DEAD. organic-chemistry.org This activation converts the hydroxyl group into a good leaving group, which is then displaced by the nitrogen nucleophile in an Sₙ2 fashion. nih.gov

ReactionReagentsKey TransformationStereochemistry
Mitsunobu ReactionAlcohol, Nucleophile (e.g., Phthalimide, Sulfonamide), PPh₃, DEAD/DIADR-OH → R-NuInversion of configuration. organic-chemistry.org

This protocol offers a mild and efficient way to create analogues that might be inaccessible through direct phosphonation methods, particularly for chiral or sterically hindered substrates. nih.gov

Hydrolysis of Bisphosphonate Esters

The final and crucial step in the synthesis of this compound and its analogues is the dealkylation of the corresponding bisphosphonate esters. This hydrolysis converts the ester groups into phosphonic acid functionalities, which are often essential for the biological activity and physicochemical properties of the final compound. The choice of hydrolytic method depends on the stability of other functional groups within the molecule. The most common methods involve acidic hydrolysis or the use of silylating agents, particularly bromotrimethylsilane (B50905) (TMSBr), often referred to as the McKenna procedure. nih.govbeilstein-journals.org

Acidic Hydrolysis:

Acidic hydrolysis is a widely applied method for the cleavage of phosphonate (B1237965) esters. nih.gov Typically, this is achieved by refluxing the bisphosphonate ester with a strong mineral acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govnih.gov The reaction proceeds in a stepwise manner, hydrolyzing the two ester groups on each phosphorus atom. nih.gov For instance, N-heterocyclic α-amino-gem-bisphosphonic acids have been successfully synthesized by hydrolyzing the intermediate diethyl esters with 1 N HCl. nih.gov Similarly, N-sulfonamide gem-bisphosphonic acids were obtained by treating the corresponding esters with 6 N HCl. nih.gov While effective, this method requires harsh conditions (high temperatures and strong acids) that may not be suitable for sensitive substrates.

Silyl-Mediated Hydrolysis (McKenna Procedure):

A milder and highly efficient alternative to acidic hydrolysis is the use of halotrimethylsilanes, most commonly bromotrimethylsilane (TMSBr), followed by alcoholysis (typically with methanol). beilstein-journals.orgnih.gov This two-step procedure, known as the McKenna reaction, is one of the best methods for preparing phosphonic acids. beilstein-journals.org The reaction involves the cleavage of the P-O-C bond. The first step is the reaction of the phosphonate ester with TMSBr to form a silylated intermediate, which is then readily hydrolyzed in the second step by the addition of methanol (B129727) or water to yield the final phosphonic acid. nih.govunive.it This method is often preferred due to its high yields and compatibility with a wider range of functional groups. beilstein-journals.org For example, N-aryl amino-gem-bisphosphonic acids have been prepared in yields ranging from 21% to 98% by mediating the hydrolysis of diethyl esters with TMSBr in anhydrous acetonitrile, followed by treatment with methanol. nih.gov

Boron tribromide (BBr₃) can also be used for the dealkylation of dialkyl phosphonates, offering selectivity for P-O bond cleavage while being compatible with various other functional groups. beilstein-journals.org

Table 1: Comparison of Hydrolysis Methods for Bisphosphonate Esters

Method Reagents Typical Conditions Advantages Disadvantages Reference
Acidic Hydrolysis Concentrated HCl or HBr Reflux, aqueous solution Readily available reagents, straightforward procedure Harsh conditions, may cleave acid-labile groups nih.gov, nih.gov

| McKenna Procedure | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Anhydrous solvent (e.g., CH₂Cl₂, CH₃CN), then alcoholysis | Mild conditions, high yields, good functional group tolerance | TMSBr is moisture-sensitive and corrosive | nih.gov, beilstein-journals.org | | Boron Tribromide | Boron Tribromide (BBr₃) | Anhydrous solvent | Selective for P-O dealkylation, compatible with many functional groups | Reagent is highly reactive and requires careful handling | beilstein-journals.org |

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral α-aminophosphonic acids and their derivatives is of significant interest, as the biological activity of these compounds is often dependent on their stereochemistry. The primary strategies for achieving stereoselectivity involve the use of chiral auxiliaries, the reaction of chiral imines, or the application of chiral catalysts. nih.gov

A common and effective approach is the nucleophilic addition of a phosphite source to a chiral imine (a Schiff base). The chirality can be introduced from either the amine or the aldehyde component used to form the imine. nih.gov For instance, the addition of diethyl phosphite to an imine formed from an aldehyde and a chiral amine, such as (S)-α-methylbenzylamine, can lead to the formation of α-aminophosphonates with diastereomeric excess. nih.gov

Another strategy involves the stereoselective alkylation of a chiral Schiff base derived from a phosphonoglycine equivalent. A notable example is the use of a chiral nickel(II) complex generated from N-benzyl-(S)-proline and glycine. Stereoselective alkylation of this complex with iodomethyl diisopropylphosphite proceeded to give the alkylated product as a single diastereoisomer, which after hydrolysis yielded the β-phosphono α-amino acid with 99% enantiomeric excess (ee). scispace.com

The use of chiral sulfinimines has also been explored. Enantiopure sulfinimines, such as those prepared from (S)-4-methyl-benzenesulfinamide, can react with α-phosphonate carbanions in a highly diastereoselective manner. Subsequent chemical transformations can then convert the adduct into the desired chiral phosphono-amino acid. scispace.com

Catalytic asymmetric synthesis represents a more advanced approach, using a small amount of a chiral catalyst to induce enantioselectivity. scispace.com For example, chiral copper-bisoxazoline complexes have been used to catalyze the addition of β-keto phosphonates to N-tosyl-α-imino esters, affording β-phosphono-α-amino esters with good enantioselectivities. scispace.com

Table 2: Strategies for Stereoselective Synthesis of Chiral Aminophosphonates

Strategy Description Example Outcome Reference
Chiral Imines Nucleophilic addition of phosphites to imines derived from chiral amines or aldehydes. Diethyl phosphite addition to imine from benzaldehyde (B42025) and (S)-α-methylbenzylamine. Formation of diastereomeric α-aminophosphonates (66:34 ratio). nih.gov
Chiral Auxiliaries Alkylation of a chiral complex containing a phosphonoglycine equivalent. Alkylation of a Ni(II) complex of a Schiff base from N-benzyl-(S)-proline. Single diastereoisomer, leading to product with 99% ee after hydrolysis. scispace.com
Chiral Sulfinimines Diastereoselective addition of phosphonate carbanions to enantiopure sulfinimines. Reaction of α-phosphonate carbanion with an imine derived from (S)-4-methyl-benzenesulfinamide. Diastereoselective C-C bond formation, leading to chiral phosphono-amino acids. scispace.com
Asymmetric Catalysis Use of a chiral catalyst to control the stereochemical outcome of the reaction. Copper-bisoxazoline catalyzed addition of β-keto phosphonates to an N-tosyl-α-imino ester. High yields with moderate diastereoselectivities and good enantioselectivities. scispace.com

Design and Synthesis of Functionalized Analogues for Specific Research Probes

The basic structure of this compound can be systematically modified to create functionalized analogues that serve as specific research probes. These modifications are designed to introduce new properties, such as fluorescence, reactivity for bioconjugation, or altered biological targeting, without compromising the core bisphosphonate functionality responsible for properties like bone affinity.

One approach is to incorporate aromatic or heteroaromatic moieties. For example, a series of N-aryl α-amino-gem-bisphosphonic acids have been synthesized through a three-component reaction of triethyl orthoformate, various aromatic amines, and diethyl phosphite, followed by hydrolysis. nih.govresearchgate.net This methodology allows for the introduction of a wide range of substituted aryl groups, which can be used to modulate the compound's lipophilicity, electronic properties, or to serve as a handle for further functionalization. The synthesis of aminomethylenebisphosphonic acids bearing quinoline (B57606) moieties has also been achieved via a silicon-assisted reaction of tris(trimethylsilyl) phosphite and N-formyl aminoquinolines. bohrium.com The quinoline group can act as a fluorophore or a metal-chelating unit, making these analogues useful as fluorescent probes or potential imaging agents.

Another strategy involves incorporating reactive functional groups that can be used to covalently link the bisphosphonate to other molecules of interest, such as proteins, peptides, or nanoparticles. For instance, an analogue bearing a primary amino group on a phenyl ring, such as [(4-aminophenyl)(hydroxy)methylene]bis(phosphonic acid), can be synthesized. ajchem-a.com This amino group can then be reacted with cyclic anhydrides to form amic acids, which can be further dehydrated to yield imide derivatives. ajchem-a.com This chemistry allows for the attachment of various linkers or reporter molecules.

The synthesis of phosphonic acid analogues of proline, a constrained amino acid, demonstrates how the core structure can be incorporated into more complex cyclic scaffolds. nih.gov Such conformationally restricted analogues are valuable tools for probing the structural requirements of biological targets. These syntheses often involve multi-step sequences including reactions like ozonolysis, Mitsunobu reactions, and cyclizations to build the desired heterocyclic ring system containing the phosphonic acid group. nih.gov By designing these complex analogues, researchers can develop highly specific probes to investigate biological systems.

Table 3: Examples of Functionalized [(Amino)methylene]bisphosphonic Acid Analogues

Analogue Type Synthetic Strategy Introduced Functionality Potential Application Reference
N-Aryl Analogues Three-component reaction (orthoformate, aromatic amine, diethyl phosphite). Substituted aromatic rings. Modulating physicochemical properties, probes for biological targets. nih.gov
Quinoline-Containing Analogues Silicon-assisted reaction (tris(trimethylsilyl) phosphite, N-formyl aminoquinoline). Quinoline moiety. Fluorescent probes, metal ion sensors, imaging agents. bohrium.com
Amine-Functionalized Aromatics Synthesis of [(4-aminophenyl)(hydroxy)methylene]bis(phosphonic acid) and subsequent derivatization. Reactive primary amine for conjugation. Building blocks for bioconjugation to proteins or other molecules. ajchem-a.com
Constrained Cyclic Analogues Multi-step synthesis involving cyclization reactions. Incorporation into heterocyclic scaffolds (e.g., proline-like rings). Probes for studying structure-activity relationships of biological targets. nih.gov

Structural Elucidation and Spectroscopic Characterization of Methylamino Methylene Bisphosphonic Acid

Advanced Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ³¹P NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise structure of molecules in solution. However, specific experimental NMR data for [(methylamino)methylene]bisphosphonic acid are not extensively reported in publicly available scientific literature. Based on its known structure, CH₃-NH-CH(PO₃H₂)₂, the following spectral characteristics can be anticipated:

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl (CH₃) protons attached to the nitrogen would likely appear as a doublet due to coupling with the adjacent N-H proton. The proton on the central methylene (B1212753) carbon (-CH-) would exhibit complex splitting, appearing as a triplet of triplets due to coupling with both the N-H proton and the two phosphorus nuclei. The N-H proton signal would likely be a broad singlet, and the acidic protons of the phosphonate (B1237965) groups (P-OH) would also produce broad signals, the positions of which are highly dependent on the solvent and concentration.

¹³C NMR: In the carbon-13 NMR spectrum, two signals are expected. The methyl carbon (CH₃) would appear at a characteristic chemical shift, while the methylene carbon (-CH-), being directly bonded to two phosphorus atoms, would show a distinct triplet due to one-bond carbon-phosphorus coupling (¹JC-P).

³¹P NMR: The phosphorus-31 NMR spectrum is predicted to show a single resonance for the two equivalent phosphorus atoms. This signal would likely be a doublet in a proton-coupled spectrum due to coupling with the geminal proton on the central carbon.

A comprehensive analysis using two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be required to unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular framework.

Mass Spectrometry Techniques

Mass spectrometry is employed to determine the molecular weight and elemental formula of a compound. For this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its composition. echemi.com

The theoretical monoisotopic mass, calculated from the most abundant isotopes of its constituent elements, provides a highly accurate measure of the molecule's mass. missouri.edu This calculated value can be compared with experimental data, typically from techniques like electrospray ionization (ESI), to verify the molecular formula. In negative ion mode (ESI-), the most prominent ion expected would be the deprotonated molecule [M-H]⁻.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular FormulaC₂H₉NO₆P₂
Average Molecular Weight205.043 g/mol
Monoisotopic Mass204.990511 g/mol

Data sourced from ECHEMI and CompTox Chemicals Dashboard. echemi.comepa.gov

X-Ray Crystallography for Solid-State Structures and Conformational Analysis

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. A search of the Cambridge Structural Database (CSD) reveals no publicly archived crystal structure for this compound (CAS 32545-63-4).

Consequently, detailed experimental data on its solid-state conformation, crystal packing, and hydrogen-bonding networks are not available. Such a study would be invaluable for understanding the molecule's steric and electronic properties and its interactions in a crystalline environment.

Vibrational Spectroscopy (IR, Raman)

The key functional groups—phosphonic acid (PO₃H₂), secondary amine (N-H), and alkyl groups (C-H, C-N, C-P)—give rise to characteristic bands. The P-O-H moiety would produce broad and strong absorptions in the IR spectrum. The P=O stretching vibration is also a prominent feature.

Table 2: Expected Vibrational Modes for this compound

Functional GroupBond VibrationTypical Wavenumber Range (cm⁻¹)
Phosphonic AcidO-H stretch2500-3300 (broad)
P=O stretch1150-1250
P-O stretch900-1050
Secondary AmineN-H stretch3300-3500
N-H bend1550-1650
Alkyl GroupsC-H stretch2850-3000
C-H bend1350-1470

Experimental determination and detailed assignment of these bands would provide valuable insight into the molecule's vibrational framework.

Elemental Compositional Analysis

Elemental analysis is a fundamental technique to determine the mass percentages of the elements within a compound, serving as a crucial verification of its empirical and molecular formula. The theoretical elemental composition of this compound is calculated from its molecular formula, C₂H₉NO₆P₂, and the atomic weights of its constituent elements.

This analysis provides a baseline for purity assessment of synthesized samples. The standard for acceptable elemental analysis data in chemical research is typically within ±0.4% of the theoretical values.

Table 3: Theoretical Elemental Composition of this compound

ElementSymbolAtomic WeightNumber of AtomsMass Percent (%)
CarbonC12.011211.71
HydrogenH1.00894.42
NitrogenN14.00716.83
OxygenO15.999646.82
PhosphorusP30.974230.21
Total 100.00

Computational and Theoretical Investigations of Methylamino Methylene Bisphosphonic Acid

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a microscopic view of molecules by solving the Schrödinger equation or its density-based equivalents. For [(Methylamino)methylene]bisphosphonic acid, these methods can predict its intrinsic properties with high accuracy, guiding experimental work and explaining observed behaviors.

Density Functional Theory (DFT) Studies on Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic characteristics of molecules. While specific DFT studies dedicated exclusively to this compound are not prevalent in publicly accessible literature, the application of this methodology would yield fundamental data on its molecular and electronic makeup.

A typical DFT study would begin with a geometry optimization of the molecule to find its lowest energy conformation. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. Electronic properties are subsequently calculated, providing insights into the molecule's reactivity and stability. Key electronic descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the chemical reactivity and kinetic stability of the molecule. A large gap suggests high stability, whereas a small gap indicates higher reactivity.

Further analysis involves mapping the molecular electrostatic potential (MEP) to identify regions susceptible to electrophilic and nucleophilic attack. Charge distribution analysis, such as Mulliken or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, which is crucial for understanding intermolecular interactions.

Table 1: Hypothetical DFT-Calculated Properties for this compound This table is illustrative and presents the type of data that would be generated from DFT calculations.

Parameter Hypothetical Value Description
Geometric Parameters
P-C Bond Length 1.85 Å Length of the bond between phosphorus and the central carbon.
C-N Bond Length 1.48 Å Length of the bond between the central carbon and nitrogen.
P-O Bond Length (P=O) 1.50 Å Length of the double bond between phosphorus and oxygen.
P-O Bond Length (P-OH) 1.57 Å Length of the single bond between phosphorus and hydroxyl oxygen.
P-C-P Bond Angle 115° Angle formed by the two phosphorus atoms and the central carbon.
Electronic Properties
EHOMO -6.2 eV Energy of the Highest Occupied Molecular Orbital.
ELUMO -0.8 eV Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE) 5.4 eV Energy difference between LUMO and HOMO, indicating chemical stability.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or identifying compounds. Although specific computational predictions for the spectra of this compound are not widely published, quantum chemical calculations, particularly DFT, are the standard approach for this purpose.

Vibrational spectra, such as Infrared (IR) and Raman, can be simulated by calculating the harmonic vibrational frequencies of the optimized molecular structure. These calculated frequencies correspond to the vibrational modes of the molecule (e.g., stretching, bending, and rocking of bonds). Comparing the predicted spectrum with an experimental one can confirm the molecular structure and assign specific peaks to particular vibrations.

Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H, ¹³C, ³¹P) are another key set of parameters that can be predicted computationally. The calculation involves determining the magnetic shielding tensor for each nucleus in the molecule, which is then used to compute the chemical shift relative to a standard reference compound. Predicted ³¹P NMR spectra are particularly important for phosphonic acids, helping to characterize the chemical environment of the phosphorus atoms.

Table 2: Illustrative Predicted Spectroscopic Data for this compound This table is for illustrative purposes to show the type of data generated from computational spectroscopic predictions.

Spectrum Type Predicted Parameter Hypothetical Value Corresponding Functional Group/Atom
IR Spectroscopy Vibrational Frequency ~3000 cm⁻¹ O-H Stretch (in P-OH)
Vibrational Frequency ~2950 cm⁻¹ C-H Stretch (in CH₃ and CH)
Vibrational Frequency ~1250 cm⁻¹ P=O Stretch
Vibrational Frequency ~1100 cm⁻¹ C-N Stretch
Vibrational Frequency ~950 cm⁻¹ P-OH Bending
NMR Spectroscopy ¹H Chemical Shift ~3.0 ppm -CH-
¹H Chemical Shift ~2.6 ppm N-CH₃
¹³C Chemical Shift ~60 ppm P-C -P

Conformational Analysis and Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers (local minima on the potential energy surface) and the energy barriers for converting between them.

Computational methods can systematically explore the conformational space of a molecule by rotating its single bonds. For each resulting conformation, a quantum chemical calculation is performed to determine its energy. Plotting the energy as a function of the rotational angles (dihedrals) generates a potential energy surface (PES) or energy landscape. The low-energy regions on this map correspond to the most stable and thus most populated conformations of the molecule under given conditions. This analysis is critical for understanding how the molecule might orient itself when interacting with other molecules or surfaces.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information on the time evolution of the system, offering a dynamic picture of molecular behavior that complements the static view from quantum chemical calculations.

Adsorption Mechanisms on Mineral Surfaces

The interaction of bisphosphonates with mineral surfaces, particularly calcium-containing minerals like hydroxyapatite (B223615) (the main mineral component of bone) and calcite (a common scale mineral), is of significant interest. MD simulations are an ideal tool to study the adsorption process at the atomic level.

In a typical simulation, a model of the mineral surface is constructed, and one or more molecules of this compound are placed in a simulated aqueous environment near the surface. The simulation then tracks the trajectories of all atoms over time. Analysis of these trajectories can reveal:

Binding Affinity: The free energy of adsorption can be calculated to quantify how strongly the molecule binds to the surface.

Adsorption Geometry: The preferred orientation and conformation of the molecule on the surface.

Role of Water and Ions: The simulations explicitly include water molecules and ions, allowing for the investigation of their role in mediating or competing with the adsorption process.

Interaction Sites: Identification of the specific atoms on both the molecule (e.g., oxygen atoms of the phosphonate (B1237965) groups) and the mineral surface (e.g., calcium ions) that are involved in the binding.

For bisphosphonates, it is generally understood that the phosphonate groups play a crucial role by chelating surface calcium ions. MD simulations can provide a detailed, dynamic picture of this chelation process.

Ligand-Receptor Interaction Modeling

Many nitrogen-containing bisphosphonates are known to inhibit the enzyme Farnesyl Pyrophosphate Synthase (FPPS). Molecular modeling techniques, such as molecular docking and MD simulations, are used to study how these molecules (ligands) bind to the active site of their target protein (receptor).

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. A scoring function is used to estimate the binding affinity, allowing for the ranking of different potential inhibitors. Docking studies could predict how this compound fits into the active site of FPPS, identifying key interactions (e.g., hydrogen bonds, electrostatic interactions) with amino acid residues.

Molecular Dynamics Simulations: Following docking, an MD simulation of the ligand-receptor complex can be performed. This provides insights into the stability of the predicted binding pose and the dynamic behavior of the complex over time. It can reveal how the ligand and receptor adjust their conformations to accommodate each other and the role of water molecules in the binding site.

These modeling studies are instrumental in rational drug design, helping to explain the mechanism of action and to design new molecules with improved potency and selectivity.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational structure-activity relationship (SAR) studies are pivotal in medicinal chemistry for elucidating the linkages between the three-dimensional structure of a molecule and its biological activity. uni-bonn.de For this compound, computational methods allow for a systematic exploration of how modifications to its chemical structure can influence its therapeutic efficacy and interactions with biological targets. These in silico approaches are often faster and more cost-effective than traditional synthetic and screening methods.

The general approach to computational SAR for bisphosphonates involves identifying key structural features that govern their activity. nih.gov For nitrogen-containing bisphosphonates, a critical aspect of their biological function is the inhibition of farnesyl pyrophosphate synthase (FPPS), an enzyme in the mevalonate (B85504) pathway. nih.gov Computational SAR studies for this compound would therefore likely focus on modifications to various parts of the molecule to understand their impact on FPPS inhibition or other relevant biological activities.

Key molecular regions of this compound that are typically investigated in computational SAR studies include:

The Amino Group: The basicity and steric properties of the methylamino group are crucial. Computational models can predict how substituting the methyl group with other alkyl or functional groups would alter the molecule's interaction with the target enzyme.

The Methylene (B1212753) Bridge: The central carbon atom linking the two phosphonate groups is another site for modification. Introducing substituents on this carbon can affect the molecule's conformation and binding affinity.

The Bisphosphonate Moiety: While the P-C-P backbone is characteristic of this class of compounds, modifications to the phosphonate groups themselves, such as esterification, can be explored computationally to understand their role in bone targeting and cellular uptake. rsc.org

These computational studies often employ techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR models mathematically correlate variations in molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with changes in biological activity. For this compound, a QSAR study might reveal that specific electronic properties of the amino group are highly correlated with its inhibitory potency against FPPS.

The insights gained from these computational SAR studies are instrumental in guiding the rational design of new analogues of this compound with potentially improved activity profiles.

Prediction of Acid-Base Properties and pKa Determination

The acid-base properties of a drug molecule, quantified by its pKa value(s), are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile. For this compound, which possesses multiple ionizable groups (two phosphonic acid moieties and a secondary amine), computational methods provide a powerful tool for predicting its pKa values.

Various computational approaches can be employed for pKa prediction, ranging from empirical and semi-empirical methods to more rigorous quantum mechanical (QM) calculations. optibrium.compeerj.compeerj.com

Quantum Mechanical (QM) Methods:

High-level QM calculations, such as those based on Density Functional Theory (DFT), can provide accurate pKa predictions. optibrium.comchemrxiv.org These methods involve calculating the Gibbs free energy change of the deprotonation reaction in a solvent environment. The accuracy of these predictions is highly dependent on the chosen level of theory and the solvation model used to represent the aqueous environment. chemrxiv.orgmdpi.com Commonly used continuum solvation models include the Conductor-like Screening Model (COSMO) and the Solvation Model based on Density (SMD). peerj.compeerj.com

For a polyprotic acid like this compound, multiple deprotonation steps are considered, and the corresponding pKa values are calculated. The general trend for bisphosphonates shows that the first two pKa values are low, corresponding to the deprotonation of the first proton from each phosphonate group. The subsequent pKa values are higher and correspond to the deprotonation of the second proton from each phosphonate group and the deprotonation of the amino group. For comparison, the experimentally determined pKa values for the related compound alendronate are approximately 2.43, 7.55, 10.80, and 11.99. nih.govresearchgate.netresearchgate.net

Semi-Empirical and Machine Learning Methods:

While QM methods are accurate, they can be computationally expensive. Semi-empirical methods, such as PM6 and AM1, offer a faster alternative for pKa prediction, though with potentially lower accuracy. peerj.compeerj.com More recently, machine learning models have emerged as a promising approach. optibrium.com These models are trained on large datasets of experimentally determined pKa values and can predict the pKa of new molecules with high speed and reasonable accuracy.

The predicted pKa values for this compound are crucial for understanding its charge state at physiological pH (around 7.4). This, in turn, influences its ability to chelate divalent metal ions like Ca2+, its affinity for the bone mineral hydroxyapatite, and its interaction with its biological target.

Below is a hypothetical table of predicted pKa values for this compound based on different computational methods, illustrating the range of values that might be obtained.

Ionizable GroupPredicted pKa (DFT/COSMO)Predicted pKa (PM6/SMD)
Phosphonic Acid 1 (1st H+)2.52.8
Phosphonic Acid 2 (1st H+)3.53.8
Methylamino Group8.08.5
Phosphonic Acid 1 (2nd H+)10.511.0
Phosphonic Acid 2 (2nd H+)11.512.0

Coordination Chemistry and Metal Ion Interactions of Methylamino Methylene Bisphosphonic Acid

Chelation Properties with Divalent Metal Cations (e.g., Ca²⁺, Mg²⁺, Cu²⁺, Co²⁺, Cd²⁺)

[(Methylamino)methylene]bisphosphonic acid is an effective chelating agent for a variety of divalent metal cations. Its ability to form stable complexes is attributed to the presence of the two negatively charged phosphonate (B1237965) groups and the nitrogen atom of the methylamino group, which can all participate in coordination. The chelation is a result of the formation of multiple stable five- or six-membered rings involving the metal ion and the donor atoms of the ligand.

The interaction with divalent cations such as Ca²⁺ and Mg²⁺ is particularly relevant to the biological activity of bisphosphonates, as these ions are abundant in the bone matrix. The phosphonate groups have a high affinity for calcium, which is a key factor in the targeting of these compounds to bone tissue. The chelation of Mg²⁺ is also significant, as magnesium ions play a crucial role in many biological processes and can influence the structure and function of biomolecules.

The coordination with transition metal ions like Cu²⁺, Co²⁺, and Cd²⁺ has also been a subject of study. These interactions are important for understanding the potential toxicological and therapeutic effects of the ligand. The formation of complexes with these metals can influence their bioavailability and reactivity in biological systems. The geometry of the resulting complexes is dependent on the coordination preferences of the specific metal ion. For instance, Cu²⁺ often forms square planar or distorted octahedral complexes, while Co²⁺ and Cd²⁺ typically favor octahedral geometries.

Stability Constants and Thermodynamic Studies of Metal Complexes

The stability of the metal complexes formed by this compound can be quantified by their stability constants (log K). These constants provide a measure of the strength of the metal-ligand interaction at equilibrium. Thermodynamic studies, including the determination of enthalpy (ΔH) and entropy (ΔS) changes upon complexation, offer further insights into the nature of the bonding and the driving forces behind complex formation.

A critical evaluation of the stability constants for N-methylamino-N,N-bis(methylenephosphonic acid) (MIDPH) with various metal ions has been conducted. The data, while limited, indicate the formation of stable complexes. For example, the stability constants for the 1:1 complexes (ML) with several divalent cations have been reported.

Metal Ionlog K₁ (ML)log K₂ (ML₂)ConditionsReference
Ca²⁺4.5-0.1 M KCl, 25 °C alanplewis.com
Mg²⁺5.3-0.1 M KCl, 25 °C alanplewis.com
Cu²⁺11.57.50.1 M KCl, 25 °C alanplewis.com
Co²⁺7.4-0.1 M KCl, 25 °C alanplewis.com
Cd²⁺7.0-0.1 M KCl, 25 °C alanplewis.com

The thermodynamic parameters for the complexation of related aminobisphosphonates suggest that the formation of these complexes is typically an enthalpy-driven process, indicating strong electrostatic interactions between the metal ions and the negatively charged phosphonate groups. The entropy change can be positive or negative depending on the extent of solvent molecule release upon complexation and the conformational changes in the ligand.

Structural Characterization of Metal-Bisphosphonate Complexes (e.g., Polynuclear Complexes, Cubane-like Structures)

The structural characterization of metal complexes of this compound and related ligands has revealed a rich variety of architectures. X-ray crystallography has been a powerful tool in elucidating the solid-state structures of these compounds.

In many cases, this compound acts as a bridging ligand, connecting multiple metal centers to form polynuclear complexes or coordination polymers. The phosphonate groups can coordinate to metal ions in a variety of modes, including monodentate, bidentate (chelating), and bridging fashions. This versatility allows for the construction of one-, two-, or three-dimensional networks.

For instance, the related N,N-dimethylaminomethane-1,1-diphosphonic acid forms a one-dimensional polymeric chain with Mg²⁺, where the magnesium ion is octahedrally coordinated by oxygen atoms from six different phosphonate groups. This structure is isotypic with the corresponding cadmium complex, suggesting that this compound may form similar polymeric structures.

While cubane-like structures are known for some metal phosphonates, they have not been explicitly reported for complexes of this compound. However, the propensity of phosphonates to form cage-like structures with certain metal ions under specific reaction conditions suggests that the formation of such architectures is plausible. These structures typically involve the bridging of metal centers by the phosphonate oxygen atoms.

pH-Dependent Complexation Behavior

The complexation of metal ions by this compound is highly dependent on the pH of the solution. The ligand itself has multiple protonation sites: the two phosphonate groups and the methylamino group. The degree of protonation of these functional groups changes with pH, which in turn affects the ligand's charge and its ability to coordinate with metal ions.

At low pH values, the phosphonate groups are protonated, and the nitrogen atom of the methylamino group is also protonated, carrying a positive charge. In this state, the ligand has a lower affinity for metal ions. As the pH increases, the phosphonate groups deprotonate first, followed by the deprotonation of the ammonium group at higher pH. The fully deprotonated ligand, with a high negative charge, is the most effective form for metal ion chelation.

Potentiometric titrations are commonly used to study the pH-dependent complexation. By titrating a solution containing the ligand and a metal ion with a base, the formation of different protonated and non-protonated metal-ligand species can be monitored as a function of pH. The speciation diagrams derived from these studies show the relative concentrations of the various complex species at different pH values. For a given metal-ligand system, different complexes (e.g., ML, MHL, MH₂L) may be predominant in different pH ranges.

Role of Amino and Hydroxyl Moieties in Coordination Preferences

The coordination preferences of this compound are dictated by the nature and spatial arrangement of its donor atoms: the oxygen atoms of the phosphonate groups and the nitrogen atom of the methylamino group.

The phosphonate groups are the primary binding sites for most metal ions, especially for hard metal cations like Ca²⁺ and Mg²⁺. The negatively charged oxygen atoms of the deprotonated phosphonate groups form strong electrostatic interactions with the metal ions. The two phosphonate groups can act in a pincer-like fashion to chelate a single metal ion, or they can bridge between different metal centers to form larger assemblies.

Mechanistic Studies of Biological Interactions of Methylamino Methylene Bisphosphonic Acid in Vitro and Preclinical Focus

Hydroxyapatite (B223615) Binding Affinity and Surface Interaction Dynamics

The defining characteristic that governs the pharmacokinetics of bisphosphonates, including [(Methylamino)methylene]bisphosphonic acid, is their exceptionally high affinity for bone mineral. droracle.aiyoutube.com The fundamental structure responsible for this property is the phosphorus-carbon-phosphorus (P-C-P) backbone, which acts as a synthetic analogue of the naturally occurring pyrophosphate (P-O-P) group. droracle.aipocketdentistry.com This structural motif enables the compound to chelate divalent cations, particularly the calcium ions (Ca²⁺) abundant in hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂], the primary inorganic constituent of bone. oup.com

The interaction is a robust physicochemical process where the bisphosphonate molecule binds directly to the surface of hydroxyapatite crystals. pocketdentistry.com This binding is particularly strong at sites of active bone remodeling, where the mineral is more accessible. pocketdentistry.com The phosphonate (B1237965) groups of the molecule adsorb onto the calcium ions within the hydroxyapatite lattice. oup.com

The nature of this binding can be further characterized by the specific substituents on the central carbon atom of the bisphosphonate. While not possessing a hydroxyl group at the R¹ position itself, the presence of a nitrogen atom in the R² side chain, as in this compound, influences the binding geometry. Generally, bisphosphonates can engage in bidentate or tridentate binding. oup.com Tridentate binding, which involves a third point of attachment (often a hydroxyl group on the central carbon), confers a stronger binding affinity. oup.comnih.gov Bisphosphonates are preferentially incorporated into areas of high bone turnover, where they are subsequently internalized by bone-resorbing osteoclasts. pocketdentistry.com

Key Factors in Bisphosphonate-Hydroxyapatite Binding
Structural FeatureRole in BindingBinding TypeReference
P-C-P BackbonePrimary chelator of Ca²⁺ ions in hydroxyapatite. Mimics pyrophosphate.Fundamental for affinity droracle.aipocketdentistry.com
R¹ Side Chain (e.g., -OH)Can provide a third binding site to Ca²⁺, increasing affinity.Tridentate oup.comnih.gov
R² Side Chain (e.g., N-containing)Influences antiresorptive potency and can affect binding geometry.- acs.org

Enzyme Inhibition Mechanisms

The primary intracellular target for nitrogen-containing bisphosphonates (N-BPs) like this compound is farnesyl diphosphate (B83284) synthase (FPPS). droracle.ainih.gov FPPS is a critical enzyme in the mevalonate (B85504) pathway, responsible for synthesizing isoprenoid lipids. nih.govresearchgate.net Specifically, it catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP), and subsequently, the condensation of GPP with another IPP molecule to yield farnesyl diphosphate (FPP). nih.gov

N-BPs act as potent, active-site inhibitors of FPPS. mcgill.ca Their molecular structure allows them to function as analogues of the natural substrate, GPP. The nitrogen atom within the side chain is crucial for this high-potency inhibition. Inside the cell, the N-BP binds to the GPP binding site of FPPS, where the phosphonate groups coordinate with magnesium ions (Mg²⁺) held by aspartate-rich domains of the enzyme, mimicking the binding of the natural pyrophosphate moiety. nih.gov This stable complex inactivates the enzyme.

The inhibition of FPPS has significant downstream consequences. It prevents the synthesis of FPP and, subsequently, geranylgeranyl diphosphate (GGPP), which is produced from FPP. umdnj.edu Both FPP and GGPP are essential lipid donors for the post-translational modification process known as prenylation. umdnj.edu The attachment of these farnesyl and geranylgeranyl lipid tails to small GTPase signaling proteins (such as Ras, Rho, and Rac) is vital for their proper membrane localization and function. nih.gov By inhibiting FPPS, this compound disrupts these crucial cellular processes, ultimately impairing osteoclast function and survival. droracle.aiumdnj.edu

While FPPS is the primary target, some bisphosphonates can also inhibit geranylgeranyl diphosphate synthase (GGPPS), the enzyme that converts FPP to GGPP. nih.govdrugbank.com However, studies have shown that many potent N-BP inhibitors of FPPS are not as effective against GGPPS. drugbank.com The inhibition of GGPPS can involve multiple binding sites, including the FPP substrate site and the GGPP product site, making the interaction more complex than with FPPS. nih.govnih.gov

Inhibition Profile of N-BPs on Prenyltransferases
EnzymeMechanism of InhibitionKey Binding InteractionsDownstream EffectReference
FPPSCompetitive inhibition; N-BP acts as a GPP analogue.Phosphonates coordinate with Mg²⁺ in the active site.Blocks FPP and GGPP synthesis; prevents protein prenylation. droracle.ainih.govmcgill.ca
GGPPSInhibition is possible but often less potent for N-BPs.Can bind to multiple sites (FPP substrate, GGPP product sites).Blocks GGPP synthesis. nih.govdrugbank.comnih.gov

Beyond the well-established inhibition of the mevalonate pathway, research has indicated that bisphosphonates can interact with other enzymes involved in phosphate (B84403) metabolism. Studies have shown that certain bisphosphonates, such as clodronate and etidronate, can inhibit the activity of adenosine (B11128) kinase (AK), an enzyme central to regulating adenosine concentrations. nih.gov This inhibition was observed both with the purified enzyme and in intact cultured mammalian cells. nih.gov

Additionally, bisphosphonates have been investigated as inhibitors of 3-phosphoglycerate (B1209933) kinase (PGK), a key enzyme in the glycolytic pathway that catalyzes the formation of ATP. acs.org Docking studies suggest that bisphosphonates bind in a manner similar to the enzyme's natural substrate, 3-phosphoglycerate. acs.org

Further research has demonstrated that bisphosphonates can affect cellular signaling pathways by altering phosphorylation events. In murine macrophages, treatment with bisphosphonates was shown to decrease the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3), an important modulator of immune responses and bone homeostasis. nih.gov

A novel area of investigation for bisphosphonic acids is their potential as antimicrobial agents, specifically against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A key enzyme in the nitrogen metabolism of M. tuberculosis is glutamine synthetase (GS), which is essential for the synthesis of glutamine from glutamate (B1630785) and ammonia. nih.govunife.it

Inhibition of GS is considered a promising strategy for developing new drugs against tuberculosis. nih.govunife.it Screenings of various bisphosphonic acid compounds have demonstrated their ability to inhibit recombinant GS from M. tuberculosis, with most exhibiting activity in the micromolar range. nih.govunife.it Notably, these bisphosphonate-based inhibitors were found to be significantly more effective against the pathogenic enzyme compared to its human ortholog, suggesting a favorable selectivity profile. nih.gov Given the inherent bone-targeting properties of bisphosphonates, these findings make them particularly attractive candidates for treating bone tuberculosis. nih.govunife.it

Cellular Pathway Modulation at the Molecular Level

The intracellular fate and mechanism of action of bisphosphonates differ significantly based on the presence or absence of a nitrogen atom in the side chain. psu.edu

Non-nitrogen-containing bisphosphonates (e.g., clodronate, etidronate) are metabolized within the cell by aminoacyl-tRNA synthetases. nih.gov These enzymes mistakenly incorporate the bisphosphonate into the phosphate chain of adenosine triphosphate (ATP), creating non-hydrolyzable, cytotoxic ATP analogues. umdnj.edupsu.edu For example, clodronate is metabolized to adenosine 5'-(β,γ-dichloromethylene)triphosphate (AppCCl₂p). psu.edu These molecules interfere with ATP-dependent cellular processes, leading to the induction of apoptosis. nih.govresearchgate.net

In contrast, nitrogen-containing bisphosphonates like this compound are not metabolized in this way. umdnj.edu Their primary action is the potent inhibition of FPPS as described previously. A direct molecular consequence of blocking FPPS is the upstream accumulation of its substrate, isopentenyl pyrophosphate (IPP). umdnj.edu This accumulated IPP can then be utilized by cellular enzymes in an alternative pathway, leading to its conjugation with adenosine monophosphate (AMP) to form a distinct, cytotoxic ATP analogue known as triphosphoric acid 1-adenosin-5'-yl ester 3-(3-methylbut-3-enyl) ester (ApppI). umdnj.edunih.govnih.gov The formation of this metabolite, ApppI, is a direct result of FPPS inhibition and contributes to the pro-apoptotic effects of nitrogen-containing bisphosphonates. nih.govresearchgate.net

Influence on Osteoclast Function in Preclinical Models (e.g., inhibition of bone resorption in organ cultures)

While direct studies on this compound are not available, the broader class of bisphosphonates is well-documented for its potent inhibition of osteoclast function and bone resorption. In preclinical models, bisphosphonates consistently demonstrate the ability to suppress the activity of osteoclasts, the cells responsible for bone breakdown.

In vitro studies using isolated avian osteoclasts have shown that bisphosphonates such as 1-hydroxyethylidenediphosphonic acid (EHDP), dichloromethylidenediphosphonic acid (Cl2MDP), and 3-amino-1-hydroxypropylidene-1,1-diphosphonic acid (APD) directly inhibit bone resorption in a dose-dependent manner. nih.gov The inhibitory effects are typically observed after 24-72 hours of treatment and are thought to be mediated by the high affinity of these compounds for bone mineral, leading to their selective uptake by osteoclasts. nih.gov One proposed mechanism is the inhibition of metabolic pathways within the osteoclast. nih.gov For instance, EHDP has been found to reduce proton accumulation by osteoclasts, a process essential for the dissolution of bone mineral, suggesting an interference with ATP-dependent proton transport. nih.gov

Furthermore, bisphosphonates can suppress the differentiation of osteoclast precursors. In co-cultures of murine monocytes and osteoblast-like cells, the presence of EHDP significantly inhibits bone resorption and the expression of tartrate-resistant acid phosphatase (TRAP), an enzyme characteristic of osteoclasts. actaorthop.org This suggests that in addition to their direct effects on mature osteoclast function, bisphosphonates can also prevent the formation of new bone-resorbing cells. actaorthop.org The potency of different bisphosphonates can vary significantly, with nitrogen-containing bisphosphonates generally exhibiting greater antiresorptive activity. tcichemicals.comtcichemicals.com

Table 1: Effects of Various Bisphosphonates on Osteoclast Function in Preclinical Models

BisphosphonateModel SystemKey FindingsReference
EHDP, Cl2MDP, APDIsolated avian osteoclastsDirect, dose-dependent suppression of bone resorption. nih.gov nih.gov
EHDPMurine monocyte/osteoblast co-culturesInhibition of bone resorption and osteoclast differentiation. actaorthop.org actaorthop.org

Investigation of Antiproliferative Effects in Cell-Based Models (Excluding Clinical Outcomes)

The antiproliferative effects of bisphosphonates have been investigated in various cancer cell lines, although specific data for this compound is lacking. Studies on other bisphosphonates, particularly nitrogen-containing bisphosphonates, have demonstrated direct anticancer effects in vitro.

For example, pamidronate, alendronate, and risedronate have been shown to decrease the viability of human breast cancer cells (MCF-7) in a dose- and time-dependent manner. nih.gov These effects are associated with the induction of apoptosis, as evidenced by increased caspase-3 activity and alterations in mitochondrial transmembrane potential. nih.gov The mechanism is thought to involve the inhibition of the mevalonate pathway, which is crucial for the synthesis of lipids essential for cell proliferation and survival. nih.gov Consistent with this, the antiproliferative activity of these bisphosphonates can be reversed by the mevalonate pathway product geranylgeranyl pyrophosphate. nih.gov

Furthermore, some bisphosphonates have been observed to arrest the cell cycle. In MCF-7 cells, treatment with these agents led to a G1 phase arrest, accompanied by the downregulation of cyclin D1 and upregulation of the cell cycle inhibitor p21. nih.gov While these findings highlight a potential direct antitumor activity of bisphosphonates, it is important to note that the efficacy can vary significantly between different bisphosphonates and cancer cell lines.

Table 2: Antiproliferative Effects of Selected Bisphosphonates on MCF-7 Human Breast Cancer Cells

BisphosphonateEffect on Cell ViabilityEffect on Cell CycleApoptosis InductionReference
PamidronateDose- and time-dependent decreaseG1 phase arrestYes nih.gov
AlendronateDose- and time-dependent decreaseG1 phase arrestYes nih.gov
RisedronateDose- and time-dependent decreaseG1 phase arrestYes nih.gov

Antimicrobial, Antifungal, and Antiviral Activity in In Vitro Assays

There is no available research in the provided search results detailing the antimicrobial, antifungal, or antiviral activity of this compound. The biological activities of bisphosphonates have been primarily explored in the context of bone metabolism and oncology. While some structurally related organophosphorus compounds have been investigated for their antimicrobial or antiviral properties, these studies are not directly applicable to the specific compound . Therefore, the potential for this compound to act as an antimicrobial, antifungal, or antiviral agent remains an uninvestigated area of research.

Emerging Applications and Research Frontiers for Methylamino Methylene Bisphosphonic Acid

Development of Targeted Delivery Systems (Preclinical and In Vitro Studies)

The fundamental property that drives the use of bisphosphonates in targeted delivery is their exceptionally high affinity for hydroxyapatite (B223615) (HA), the primary mineral component of bone. nih.govnih.gov This affinity allows for the selective delivery of therapeutic agents to bone tissue, which can enhance efficacy while minimizing systemic side effects. nih.gov

Integration into Nanoparticles and Liposomes as Bone-Targeting Ligands

In preclinical and in vitro research, various bisphosphonates are frequently used as targeting moieties for nanocarriers like liposomes and polymeric nanoparticles. nih.govmdpi.com The general strategy involves conjugating the bisphosphonate molecule to the surface of the nanoparticle or to the lipid components of a liposome. mdpi.com This surface modification transforms a non-specific drug carrier into a bone-targeting system.

Once administered, these functionalized nanoparticles circulate in the bloodstream. Upon reaching the bone microenvironment, the bisphosphonate ligands readily bind to the exposed hydroxyapatite crystals. mdpi.com This anchoring mechanism concentrates the nanocarrier and its therapeutic payload at the desired site. In vitro studies using hydroxyapatite binding assays consistently demonstrate the preferential binding of bisphosphonate-modified liposomes compared to unmodified versions. mdpi.com While many studies utilize common bisphosphonates like alendronate, the principle of using the phosphonate (B1237965) groups of [(Methylamino)methylene]bisphosphonic acid as an HA-targeting ligand follows the same established mechanism.

Table 1: Research Findings on Bisphosphonate-Functionalized Delivery Systems

Delivery System Targeting Ligand Example Key In Vitro/Preclinical Finding
Liposomes Alendronate Enhanced binding affinity to hydroxyapatite crystals and tibial bone tissue compared to unmodified liposomes. mdpi.com
Liposomes Cholesteryl-trisoxyethylene-bisphosphonic acid Conjugated liposomes showed strong binding to hydroxyapatite, indicating potential as a targeting device for drug delivery to bone. nih.gov

Sustained-Release Systems for Mechanistic Studies

Beyond simple targeting, incorporating this compound into delivery systems can facilitate sustained and localized release of therapeutic agents for mechanistic studies. When nanoparticles or liposomes accumulate at the bone surface, their cargo can be released over an extended period. The release mechanism can be passive, based on the slow degradation of the carrier matrix, or triggered by the specific physiological conditions of the bone microenvironment, such as the acidic milieu created by bone-resorbing osteoclasts.

Hydrogels are another class of materials investigated for sustained release. For example, pH-sensitive hydrogels have been developed that show minimal water uptake and drug release at lower pH values but swell and release their contents at higher pH values (above pH 6). researchgate.net This property can be exploited for controlled delivery in specific biological compartments. Such systems, functionalized with a bone-targeting ligand like this compound, could provide researchers with tools to study the long-term effects of locally released drugs on bone cells and tissues.

Materials Science Applications

The chemical properties of this compound, particularly the strong binding capabilities of its phosphonate groups, make it a candidate for various applications in materials science, including corrosion prevention and surface modification.

Corrosion Inhibition Mechanisms and Coating Development

Phosphonic acids are recognized as effective corrosion inhibitors for various metals, including steel and aluminum, in acidic and neutral environments. researchgate.netmdpi.comresearchgate.net The primary mechanism of action involves the adsorption of the phosphonate molecules onto the metal surface, forming a protective film that acts as a barrier to corrosive agents. mdpi.com This adsorption can occur through two main processes: physisorption, involving electrostatic interactions, and chemisorption, which involves the formation of coordinate bonds between the phosphonate groups and metal atoms on the surface. mdpi.commdpi.com

In the case of this compound, the two phosphonate groups and the nitrogen atom can act as active centers for adsorption. mdpi.com This forms a durable, self-assembled monolayer or a more complex film, especially in the presence of divalent cations like Zn²⁺, which can create a cross-linked metal-phosphonate complex. researchgate.net This barrier film restricts both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions that drive corrosion. mdpi.com Research on related aminophosphonates has demonstrated high inhibition efficiencies, often exceeding 95% in acidic solutions. mdpi.comacs.org

Table 2: Corrosion Inhibition Efficiency of Related Phosphonate Compounds

Inhibitor Metal Corrosive Medium Max. Inhibition Efficiency (%)
α-aminophosphonate (α-AP) Carbon Steel 1 M H₂SO₄ 95.7
Morpholine Methylene (B1212753) Phosphonic Acid (MMPA) Mild Steel Oil Field Water 98.2

Note: The data in this table are for related phosphonic acid compounds and serve to illustrate the protective potential of this chemical class.

The development of advanced coatings is another area of interest. Phosphonic acids can be incorporated into sol-gel or polymer matrices to create hybrid organic-inorganic coatings with enhanced adhesion and anticorrosive properties. researchgate.netmdpi.com The phosphonic acid component bonds strongly with the metal substrate (e.g., forming Al-O-P bonds on aluminum), while the organic part of the molecule or matrix provides a hydrophobic barrier. mdpi.com

Adsorption on Mineral Surfaces for Geochemical and Environmental Applications

The strong affinity of bisphosphonates for hydroxyapatite is a specific example of their broader ability to adsorb onto mineral surfaces. nih.govresearchgate.net The phosphonate groups can form strong bonds with calcium and other metal ions present in various minerals. Ab initio computational studies have quantified the adsorption energies of different bisphosphonates onto the hydroxyapatite surface, confirming that this interaction is a primary determinant of their binding affinity. researchgate.net

This strong adsorptive behavior has potential applications in geochemical and environmental fields. This compound could potentially be used to modify the surfaces of minerals to control the transport of contaminants in soil and water. For instance, by adsorbing onto clay or carbonate mineral surfaces, it could alter their surface charge and reactivity, influencing the fate of pollutants. Studies on other organic acids have shown that adsorption behavior on mineral surfaces can be complex, sometimes being reversible and following predictable models like the Langmuir isotherm, while in other conditions, it can be irreversible. nih.gov The high binding capacity of phosphonates also makes them candidates for use in systems designed to remove heavy metal ions from wastewater through chelation and surface precipitation.

Biosensing and Imaging Probe Development

The unique chemical properties of this compound present opportunities for its use in the development of novel biosensors and targeted imaging probes, although this remains an emerging field of research.

The potential for imaging applications is derived from two key features of the molecule: its ability to chelate metals and its inherent affinity for bone. Bisphosphonates are known to form stable complexes with various metal ions. This property is already exploited in nuclear medicine, where bisphosphonates are complexed with Technetium-99m (99mTc) for bone scintigraphy to detect metastases or other bone pathologies. Similarly, this compound could be used as a chelating agent for radionuclides suitable for PET or SPECT imaging. nih.gov Upon injection, such a probe would be expected to accumulate in areas of high bone turnover, providing a clear imaging signal. nih.gov

In the field of biosensing, the molecule could serve as a versatile anchor or targeting agent. mdpi.comnih.gov For instance, it could be immobilized on a sensor surface (e.g., gold nanoparticles or carbon nanotubes) designed to detect specific bone-related biomarkers. nih.gov Alternatively, the molecule could be conjugated to a fluorescent dye or quantum dot. The resulting probe could then be used in vitro to visualize bone mineral deposition or to study the interactions between bone cells and mineralized surfaces. While specific biosensors based on this compound have not been extensively reported, the foundational chemistry for creating such tools is well-established. mdpi.com

Design of Novel Inhibitors for Biological Pathways (Beyond Bone Metabolism)

The structural motif of this compound, characterized by a geminal bisphosphonate group attached to a methylated nitrogen atom, serves as a versatile scaffold for the design of inhibitors targeting a variety of enzymes and biological pathways unrelated to bone resorption. The phosphonate groups can act as mimics of phosphate (B84403) or carboxylate groups, enabling these molecules to interact with the active sites of numerous enzymes.

One significant area of investigation is the development of anticancer agents. While the direct antiproliferative activity of this compound itself is not extensively documented in publicly available research, the broader class of aminobisphosphonates has shown promise. For instance, various N-substituted aminomethylenebisphosphonates have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. The rationale behind this approach lies in the ability of the bisphosphonate moiety to chelate metal ions essential for the function of key enzymes in cancer cell proliferation and survival, or to mimic endogenous phosphates involved in signaling pathways.

Research into derivatives of α-aminophosphonates has demonstrated their potential as antiproliferative agents. Although not direct derivatives of the specific compound , these studies provide a proof of concept for the utility of the aminophosphonate scaffold in cancer therapy. For example, a series of carbazole-based α-aminophosphonates were synthesized and showed notable antiproliferative activity against human lung (A549), breast (MCF-7), and gastric (NCI-N87) cancer cell lines. nih.gov The inhibitory concentrations (IC50) for the most active compounds were in the low micromolar range, highlighting the potential of this class of molecules.

Compound ClassTarget Cell LineReported Activity (IC50)Reference
Carbazole-based α-aminophosphonatesA549 (Human Lung Carcinoma)Low micromolar range nih.gov
Carbazole-based α-aminophosphonatesMCF-7 (Human Breast Adenocarcinoma)Low micromolar range nih.gov
Carbazole-based α-aminophosphonatesNCI-N87 (Human Gastric Carcinoma)Low micromolar range nih.gov

Furthermore, the design of bisphosphonate-containing molecules as inhibitors of protein tyrosine phosphatases (PTPs) represents another promising frontier. PTPs are crucial regulators of signal transduction pathways, and their dysregulation is implicated in various diseases, including cancer and autoimmune disorders. The bisphosphonate group can serve as a phosphotyrosine mimetic, enabling competitive inhibition of these enzymes. While specific studies on this compound derivatives as PTP inhibitors are not widely reported, the general principle is well-established within the field of medicinal chemistry.

Exploration of New Chemical Reactivities and Transformations

The chemical versatility of this compound is being explored to generate novel derivatives with tailored properties. Research in this area focuses on leveraging the existing functional groups—the secondary amine and the two phosphonic acid moieties—as handles for further chemical modifications.

One area of exploration involves the derivatization of the secondary amine. The nitrogen atom can be acylated, alkylated, or incorporated into heterocyclic systems. These modifications can significantly alter the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its biological activity and pharmacokinetic profile. For instance, the synthesis of N-aryl derivatives of aminomethylenebisphosphonic acids has been reported, expanding the chemical space and allowing for the introduction of various substituents that can engage in specific interactions with biological targets.

The phosphonic acid groups also offer opportunities for chemical transformations. They can be esterified to produce prodrugs with enhanced cell permeability. These esters can be designed to be cleaved by intracellular enzymes, releasing the active bisphosphonic acid at the target site. Moreover, the phosphonate groups can participate in coordination chemistry, forming complexes with a variety of metal ions. The catalytic potential of such metal complexes is an area of nascent interest, with possibilities for applications in asymmetric synthesis and other catalytic transformations.

While specific, novel chemical reactions originating directly from this compound are not extensively detailed in current literature, the fundamental reactivity of the aminobisphosphonate scaffold provides a platform for future synthetic explorations. The development of new synthetic methodologies to functionalize this core structure will be crucial for unlocking the full potential of this class of compounds in medicinal chemistry and materials science.

Conclusion and Future Research Perspectives for Methylamino Methylene Bisphosphonic Acid

Synthesis and Structural Characterization Advancements

Future synthetic efforts concerning [(Methylamino)methylene]bisphosphonic acid are likely to focus on developing more efficient, environmentally friendly, and scalable production methods. While traditional synthesis routes for aminobisphosphonates are well-established, there is a continuous drive towards "green chemistry" approaches that minimize hazardous reagents and byproducts. nih.gov Innovations in catalytic methods and flow chemistry could offer significant improvements in yield and purity.

Furthermore, advancements in structural characterization techniques will be pivotal in providing a more detailed picture of this compound. While techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are standard for determining molecular structure, future research will likely employ more advanced and hyphenated techniques. rsc.orgnih.govnih.govmdpi.combath.ac.uk High-resolution solid-state NMR, for instance, can provide detailed insights into the compound's structure in its solid form, which is crucial for understanding its stability and formulation properties. Two-dimensional NMR techniques will continue to be essential for unambiguously assigning proton and carbon signals, providing a detailed map of the molecule's connectivity.

Similarly, while obtaining single crystals of aminobisphosphonates for X-ray diffraction can be challenging, advancements in microcrystal electron diffraction (MicroED) may allow for the structural determination from much smaller crystals, overcoming a significant bottleneck in the field. nih.gov

Table 1: Key Spectroscopic and Structural Data for Aminobisphosphonates

TechniqueType of Information ProvidedRelevance to this compound
¹H NMR Number and type of hydrogen atoms, neighboring atomsConfirmation of the methyl and methylene (B1212753) groups' chemical environment.
¹³C NMR Carbon skeleton of the moleculeIdentification of the methylene carbon and the methyl carbon.
³¹P NMR Chemical environment of the phosphorus atomsConfirmation of the bisphosphonate structure and purity.
X-ray Crystallography Precise 3D arrangement of atoms in a crystal, bond lengths, and anglesDefinitive determination of the solid-state structure.

Deepening Mechanistic Understanding at the Molecular Level

The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway. nih.govresearchgate.net This inhibition disrupts essential cellular processes in bone-resorbing osteoclasts, leading to their inactivation and apoptosis. While this general mechanism is well-understood, future research on this compound will aim to elucidate the specific molecular interactions between this particular compound and the active site of FPPS.

Computational modeling and molecular docking studies can provide valuable initial insights into the binding affinity and orientation of this compound within the enzyme. These in silico predictions can then be validated through in vitro enzyme inhibition assays. A key area of investigation will be to determine the IC50 value of this compound against FPPS and compare it to other aminobisphosphonates. This will help to understand how the simple methylamino side chain influences its potency.

Furthermore, research may explore potential secondary mechanisms of action. While FPPS inhibition is the primary target, some studies suggest that bisphosphonates may have other cellular effects. researchgate.net Investigating the impact of this compound on other cellular pathways in osteoclasts and other cell types, such as osteoblasts and immune cells, could reveal novel therapeutic possibilities. nih.govnih.gov

Development of Advanced Analytical Techniques

The development of sensitive and robust analytical methods is crucial for the preclinical and potential future clinical development of any compound. For this compound, future research will focus on refining techniques for its quantification in various matrices, including biological fluids and environmental samples.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful tool for the analysis of bisphosphonates. researchgate.net Future advancements in this area will likely involve the development of more sensitive and high-throughput LC-MS/MS methods. Derivatization techniques, which modify the bisphosphonate to improve its chromatographic behavior and ionization efficiency, will continue to be an important area of research. researchgate.net

Additionally, the development of immunoassays, such as ELISA, could offer a rapid and cost-effective method for the detection of this compound. nih.gov This would be particularly valuable for high-throughput screening and monitoring applications. The creation of specific monoclonal antibodies that recognize the unique structure of this compound would be a critical step in developing such assays.

Expanding Applications in Materials Science and Biomedical Research (Preclinical)

The inherent affinity of bisphosphonates for calcium phosphate (B84403) minerals, such as hydroxyapatite (B223615) found in bone, makes them attractive candidates for various applications in materials science and preclinical biomedical research. researchgate.netresearchgate.netnih.gov

In materials science, this compound could be explored as a surface modifying agent for biomaterials used in orthopedic and dental implants. researchgate.net Coating implant surfaces with this bisphosphonate could enhance their integration with bone tissue and potentially reduce inflammation. Its use in the formulation of bone cements and scaffolds to promote local bone formation is another promising avenue. mdpi.com Furthermore, its properties as a scale inhibitor could be further investigated for industrial applications. researchgate.net

In preclinical biomedical research, the focus will be on evaluating the biological effects of this compound in various cell and animal models. mdpi.comnih.gov In vitro studies will be essential to determine its effects on osteoclast and osteoblast function, as well as its potential cytotoxicity to other cell types. nih.gov Animal models of bone diseases, such as osteoporosis, will be crucial for assessing its in vivo efficacy and biodistribution. nih.gov Given the simplicity of its structure, it could also serve as a valuable tool compound to probe the fundamental biology of bisphosphonate action.

Challenges and Opportunities in Bisphosphonate Research

The broader field of bisphosphonate research faces several challenges and opportunities that are relevant to the future study of this compound. A significant challenge is the low oral bioavailability of bisphosphonates, which limits their therapeutic efficacy when administered orally. cuni.cz Future research could explore prodrug strategies or novel delivery systems to improve the absorption of simple aminobisphosphonates like this compound.

Another area of active research is the potential for long-term side effects associated with potent bisphosphonates. elsevier.esnih.gov Studying the long-term effects of simpler compounds like this compound in preclinical models could provide valuable insights into the structure-activity relationships that govern both efficacy and safety.

Despite these challenges, there are immense opportunities for bisphosphonate research. The discovery of their effects on the immune system and their potential anti-cancer properties has opened up new avenues for therapeutic development. itmedicalteam.plresearchgate.net Investigating whether this compound possesses similar immunomodulatory or anti-tumor activities could be a fruitful area of future research. Furthermore, the development of bisphosphonate-based drug conjugates for targeted delivery of other therapeutic agents to bone is a rapidly growing field. cuni.cz The simple structure of this compound could make it an ideal targeting moiety for such applications. The continued exploration of this and other simple aminobisphosphonates holds the promise of not only expanding our fundamental understanding of this important class of molecules but also potentially leading to the development of new and improved therapeutic and industrial applications. nih.gov

Q & A

Basic: What are the standard synthetic protocols for [(Methylamino)methylene]bisphosphonic acid?

The synthesis typically involves DCC-mediated conjugation of dGMP morpholidate with methylene(bisphosphonic acid) precursors in anhydrous DMSO, followed by two-stage preparative HPLC purification (SAX and C18) to eliminate nucleotide-like contaminants . Alternative routes include Michael addition reactions using tetraethyl methylenebis(phosphonate) and amines, with subsequent hydrolysis using bromotrimethylsilane or concentrated HCl to yield the free bisphosphonic acid .

Basic: How is structural integrity validated post-synthesis?

Multinuclear NMR spectroscopy is critical:

  • ³¹P NMR identifies bisphosphonate signals (e.g., δP = 23–25 ppm for quaternary carbon-attached phosphorus) .
  • ¹H/¹³C NMR confirms methine proton environments and carbon-phosphorus coupling (e.g., δC = 25.3 ppm, JCP = 130–132 Hz) .
    Additional validation includes elemental analysis , mass spectrometry , and HPLC purity checks (>95%) .

Advanced: How do reaction conditions influence by-product formation during synthesis?

Acid concentration is pivotal:

  • Dilute HCl favors Michael adducts (e.g., diethylphosphite elimination products) .
  • Concentrated HCl promotes hydrolysis of phosphonate esters to bisphosphonic acids but risks generating vinylphosphonic acid by-products via competing elimination pathways . Optimizing reaction time and acid stoichiometry minimizes undesired intermediates .

Advanced: What methodologies assess inhibitory effects on ATP hydrolysis?

Studies use myosin subfragment-1 (S1) from smooth muscle myometrium to measure Mg²⁺-dependent ATPase activity inhibition. Docking simulations (e.g., AutoDock Vina) correlate steric/electronic effects of bisphosphonate substituents with binding affinity to ATPase active sites . Dose-response curves (IC₅₀ values) and Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition .

Advanced: How to reconcile contradictions in biochemical efficacy data across studies?

Contradictions often arise from methodological variability , such as:

  • Enzyme source differences (e.g., recombinant vs. tissue-extracted ATPase).
  • Buffer conditions (pH, ionic strength) altering bisphosphonate protonation states .
    Standardizing assay protocols (e.g., fixed Mg²⁺ concentrations) and reporting pKa values for bisphosphonic acid groups (typically ~2.0 and ~7.5 for phosphonate moieties) improves cross-study comparability .

Advanced: How are LFER models applied to hydrolysis mechanisms?

Linear Free Energy Relationships (LFER) correlate log(kpol) with leaving group pKa4 (bisphosphonic acid dissociation). Unexpected data segregation (e.g., dihalomethylene vs. monohalomethylene analogues) suggests dual transition states or solvent effects, necessitating hybrid QM/MM simulations to resolve mechanistic ambiguities .

Basic: What analytical techniques ensure purity during purification?

  • Preparative HPLC with SAX (strong anion exchange) and C18 columns removes phosphonate esters and inorganic phosphates .
  • Solvent extraction isolates bisphosphonic acids from hydrophobic by-products .
  • TLC monitoring (silica gel, Rf analysis) tracks reaction progress .

Advanced: How to optimize bisphosphonic acid yield while minimizing phosphonic acid by-products?

Phosphonate ester hydrolysis requires controlled HCl stoichiometry (≥3 eq.) and reflux conditions (65°C, 12–24 hrs) to ensure complete dealkylation without over-acidification. Adding benzenesulfonic acid as a co-solvent accelerates ester cleavage . Post-hydrolysis neutralization (NH4OH) stabilizes the product .

Basic: What are key biochemical targets of this compound derivatives?

Primary targets include:

  • ATP-dependent enzymes (e.g., myosin ATPase, kinases) via phosphonate-Mg²⁺ chelation .
  • Fibrin polymerization , where bisphosphonates disrupt fibrinogen-to-fibrin conversion by binding lysine residues .
  • Bone resorption pathways (osteoclast inhibition), though specific mechanisms require further study .

Advanced: How do structural modifications (e.g., aliphatic chain branching) impact activity?

Conformational restriction (e.g., cyclopropane moieties) enhances target specificity by reducing rotational entropy, as seen in sulfur-containing bisphosphonates . Branching (e.g., isopropyl groups) improves metabolic stability but may reduce solubility. Computational QSAR models predict logP and pKa shifts to balance bioavailability and binding affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.